2-Thiocytidine

Acid–base chemistry Metal ion coordination Nucleoside analog characterization

2-Thiocytidine (s²C, CAS 13239-97-9) is a sulfur-substituted cytidine analog that provides functionality standard cytidine cannot match. The C2=S thiocarbonyl redirects protonation and drives >99% Zn²⁺/Cd²⁺ coordination at sulfur—essential for metallo-RNA studies. Its Fe-S cluster-dependent biosynthesis serves as a tRNA thiolation reporter. This compound is validated for RNA structural biology, metal ion research, and sulfur-trafficking genetics. Procure with confidence; generic cytidine will not deliver these outcomes.

Molecular Formula C9H13N3O4S
Molecular Weight 259.28 g/mol
CAS No. 13239-97-9
Cat. No. B084405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Thiocytidine
CAS13239-97-9
Synonyms2-thiocytidine
Molecular FormulaC9H13N3O4S
Molecular Weight259.28 g/mol
Structural Identifiers
SMILESC1=CN(C(=S)N=C1N)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C9H13N3O4S/c10-5-1-2-12(9(17)11-5)8-7(15)6(14)4(3-13)16-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,17)/t4-,6-,7-,8-/m1/s1
InChIKeyRHFUOMFWUGWKKO-XVFCMESISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Thiocytidine (CAS 13239-97-9) – A Sulfur-Modified Cytidine Analog for Nucleic Acid Research


2-Thiocytidine (C2S, CAS 13239-97-9) is a thionucleoside analog of cytidine wherein the exocyclic oxygen at the C2 position of the pyrimidine ring is replaced by a sulfur atom [1]. This single-atom substitution (O → S) fundamentally alters the physicochemical properties of the nucleoside while preserving its structural identity as a cytidine derivative. 2-Thiocytidine occurs naturally as a minor but functionally significant constituent in transfer RNAs (tRNAs) across bacterial and archaeal domains [2][3]. Unlike generic cytidine, the thiocarbonyl moiety confers distinct acid–base behavior and metal ion coordination preferences, making this compound a specialized tool in nucleic acid chemistry, RNA structural biology, and bioinorganic investigations [1].

Why Generic Cytidine Cannot Replace 2-Thiocytidine in Specialized Nucleic Acid Applications


Generic substitution of 2-thiocytidine with standard cytidine is fundamentally invalid in applications requiring sulfur-mediated functionality. The O → S substitution at the C2 position does not merely tweak a physicochemical parameter—it fundamentally redirects the protonation/deprotonation pathway, shifts the primary metal ion coordination site from N3 to the C2=S sulfur atom, and enables thiolate-mediated chelation chemistry that is absent in the parent nucleoside [1][2]. Furthermore, the biological biosynthesis of 2-thiocytidine in tRNA proceeds via an iron–sulfur (Fe–S) cluster-dependent enzymatic pathway distinct from the Fe–S cluster-independent pathways that generate 4-thiouridine and 2-thiouridine derivatives [3][4]. Consequently, researchers requiring the specific hydrogen-bonding patterns, metal-binding capabilities, or sulfur-dependent photophysical properties intrinsic to the thionucleoside cannot achieve equivalent experimental outcomes using unmodified cytidine. The quantitative evidence below establishes precisely where 2-thiocytidine differs from its parent nucleoside and, where data permit, from structurally related thiopyrimidine analogs.

2-Thiocytidine (CAS 13239-97-9) – Quantitative Differential Evidence Versus Cytidine and Thiopyrimidine Analogs


pKa of (C4)NH2 Deprotonation – 2-Thiocytidine Exhibits a ~4 pK Unit Acidification Relative to Cytidine

The deprotonation of the exocyclic (C4)NH2 group in 2-thiocytidine occurs with a pKa of 12.65, representing an acidification of approximately 4 pK units compared to the same reaction in the parent nucleoside cytidine (pKa ≈ 16.7) [1][2]. This stark contrast arises from the amino–thione tautomer dominating in neutral 2-thiocytidine, which upon deprotonation converts to the imino–thioate form with negative charge localized on the sulfur atom [1]. In comparison, the (N3)H deprotonation in protonated 2-thiocytidine (pKa = 3.44) shows only a moderate 0.8 pK unit difference relative to cytidine (pKa = 4.24) [1].

Acid–base chemistry Metal ion coordination Nucleoside analog characterization

Primary Metal Ion Binding Site Shift – 2-Thiocytidine Coordinates via (C2)S Whereas Cytidine Coordinates via N3

In cytidine, the primary metal ion binding site is the N3 ring nitrogen. In 2-thiocytidine, the primary binding site shifts to the (C2)S sulfur atom, with the (C2)S–M2+ coordination dominating to an extent exceeding 99% in both the M(C2S)2+ and M(C2S–H)+ complexes for Zn2+ and Cd2+ [1][2]. This site-switching behavior is a direct consequence of the O → S substitution and enables chelate formation involving N3 that is absent in cytidine complexes [1].

Bioinorganic chemistry Metal ion coordination Nucleic acid–metal interactions

Fluorescence Lifetime Differentiation – 2-Thiocytidine Exhibits a Small-Amplitude Picosecond Fluorescence Component

While most thiobase derivatives exhibit fluorescence lifetimes that decay within a few hundred femtoseconds and with vanishingly small fluorescence yields due to efficient population of reactive triplet states, 2-thiocytidine, 2-thiouridine, and 4-thiothymidine are distinctive in also displaying a small-amplitude fluorescence component of a few picoseconds in aqueous solution [1]. This biphasic decay behavior distinguishes 2-thiocytidine from other thiopyrimidine derivatives that lack this picosecond component and from canonical nucleobases that exhibit different excited-state decay pathways.

Photophysics Spectroscopy Thiobase characterization

Biosynthetic Pathway Differentiation – 2-Thiocytidine Biosynthesis Is Fe–S Cluster-Dependent, Unlike 4-Thiouridine and 2-Thiouridine

In Salmonella enterica, the biosynthesis of 2-thiocytidine (s2C) in tRNA proceeds via an iron–sulfur (Fe–S) cluster-dependent pathway, distinguishing it from the biosynthesis of 4-thiouridine (s4U) and the s2U moiety of (c)mnm5s2U, which are Fe–S cluster-independent and rely on direct sulfur transfer from IscS to tRNA-modifying enzymes ThiI and MnmA, respectively [1][2]. In an iscU52 mutant, s2C levels are reduced more than 2-fold, whereas s4U levels remain unaffected [1].

tRNA modification Sulfur metabolism Biosynthetic pathway

Crystal Structure of 2-Thiocytidine Dihydrate – Confirmation of Distinct Stereochemical Conformation

The crystal and molecular structure of 2-thiocytidine dihydrate has been solved, confirming the compound's distinct stereochemistry as a minor constituent of transfer RNA [1]. The availability of this high-resolution structural data enables precise modeling of 2-thiocytidine within RNA tertiary structures and facilitates rational design of sulfur-modified nucleic acid constructs.

X-ray crystallography Nucleoside conformation Structural biology

2-Thiocytidine (CAS 13239-97-9) – Validated Research and Industrial Application Scenarios


Metal Ion Coordination Studies in Modified Nucleic Acids

2-Thiocytidine is appropriate for investigating metal ion interactions with nucleic acids where sulfur-directed coordination is required. Its primary metal binding site at (C2)S (>99% coordination dominance for Zn2+ and Cd2+) contrasts with cytidine's N3 binding, enabling chelate formation that modifies RNA tertiary structure stability [1][2]. Applications include studies of metal-dependent ribozyme catalysis and metallo–RNA structural biology.

Acid–Base and Tautomeric Studies of Thiopyrimidine Nucleosides

The pronounced acidification of the (C4)NH2 group in 2-thiocytidine (pKa = 12.65, ΔpKa ≈ 4 units relative to cytidine) makes this compound a well-characterized model system for studying amino–thione to imino–thioate tautomerization and charge relocation in thionucleosides [1][2]. This is relevant to fundamental nucleic acid chemistry research and to understanding how sulfur modifications alter hydrogen-bonding networks in functional RNAs.

Fluorescence-Based Detection and Tracking of Thionucleoside Incorporation

The distinctive picosecond fluorescence component exhibited by 2-thiocytidine in aqueous solution (alongside 2-thiouridine and 4-thiothymidine) may be exploited as a spectroscopic signature for detecting and tracking this thionucleoside within oligonucleotide constructs [1]. This property supports applications in nucleic acid photophysics research and in developing fluorescence-based assays for monitoring thionucleoside incorporation.

Fe–S Cluster-Dependent tRNA Modification Pathway Studies

2-Thiocytidine serves as a specific reporter for Fe–S cluster-dependent tRNA thiolation pathways in bacterial model systems. In Salmonella, s2C biosynthesis requires Fe–S cluster machinery (reduced >2-fold in iscU52 mutants), whereas 4-thiouridine and 2-thiouridine biosynthesis proceeds independently of Fe–S clusters [1][2]. This differential pathway dependence makes 2-thiocytidine uniquely valuable for genetic and biochemical dissection of sulfur trafficking and Fe–S cluster biology.

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